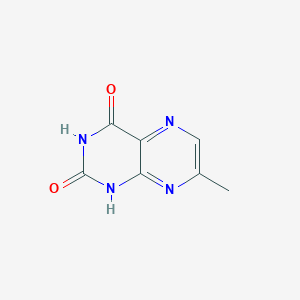

7-Methylpteridine-2,4(1H,3H)-dione

描述

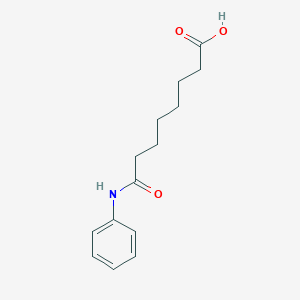

7-Methylpteridine-2,4(1H,3H)-dione is a chemical compound used in scientific research. It has a molecular formula of C7H6N4O2 .

Synthesis Analysis

The synthesis of 7-Methylpteridine-2,4(1H,3H)-dione involves a reaction of 5,6-diaminouracil with a 40% aqueous solution of methylglyoxal . The mixture is heated to boiling, and about 700mL of water is distilled off over 5 hours. The residual mixture is cooled and the pH is adjusted to around 9 with 6M sodium hydroxide . The precipitate that forms is collected by filtration, washed once with water, and dried under vacuum to give the title compound as a light brown powder .Physical And Chemical Properties Analysis

7-Methylpteridine-2,4(1H,3H)-dione has a molecular weight of 178.15 . It should be stored sealed in dry conditions at 2-8°C .科学研究应用

Application in Medicinal Chemistry Research

Scientific Field

Summary of the Application

7-Methyl Lumazine is used in the synthesis of various lumazine peptides. These peptides have been found in multiple natural products that exhibit intriguing activities .

Methods of Application

The total synthesis of a series of lumazine peptides was reported. Fluorescence titration experiments were conducted to validate the metal binding characteristics of the synthesized compounds .

Results or Outcomes

The synthesized compounds showed binding characteristics to Fe (III) and weak to no affinities to Cu (II), Co (II), and Mn (II) .

Application in Marine Drugs Research

Scientific Field

Summary of the Application

Two new lumazine-containing peptides, Terrelumamides A and B, were isolated from the culture broth of the marine-derived fungus Aspergillus terreus .

Methods of Application

The structures of these compounds were determined to be linear assemblies of 1-methyllumazine-6-carboxylic acid, an amino acid residue, and anthranilic acid methyl ester connected by peptide bonds .

Results or Outcomes

These new compounds exhibited pharmacological activity by improving insulin sensitivity. They also exhibited fluorescence changes upon binding to DNA, demonstrating their potential applications to DNA sequence recognition .

Application in Anti-Inflammatory, Analgesic and Ulcerogenic Activities

Scientific Field

Summary of the Application

7-Methyl Lumazine, a methyl-substituted imidazo [1,2-a]pyrazine derivative, has anti-inflammatory, analgesic, and ulcerogenic activities .

Methods of Application

The specific methods of application or experimental procedures for this application are not provided in the available data .

Results or Outcomes

The specific results or outcomes, including any quantitative data or statistical analyses for this application, are not provided in the available data .

Application in Fluorescence Probes

Scientific Field

Summary of the Application

Due to lumazines’ unique fluorescent properties, they also find applications as fluorescence probes .

Methods of Application

Lumazines are used to display modulated fluorescence intensity upon interaction with metal ions, serving as a high-output fluorescent sensor selective for Zn (II), Ag (I), Hg (II), Cd (II), and Ca (II) .

Results or Outcomes

Application in Riboflavin Biosynthesis

Scientific Field

Summary of the Application

The heterocycle itself also sees use in riboflavin biosynthesis in plants and microorganisms as well as numerous human pathogens .

Results or Outcomes

Application in Microbial Electrolysis Cell

Scientific Field

Summary of the Application

Lumazine was found with bactericidal activity against Methanobacterium thermoautotrophicum strain Marburg, and was also noted to be a selective suppressor of methanogen which can be used in microbial electrolysis cell for the purpose of improving H2 generating efficiency .

属性

IUPAC Name |

7-methyl-1H-pteridine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c1-3-2-8-4-5(9-3)10-7(13)11-6(4)12/h2H,1H3,(H2,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIXGFZWEUAUYGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C(=N1)NC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40158458 | |

| Record name | 7-Methyllumizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methylpteridine-2,4(1H,3H)-dione | |

CAS RN |

13401-38-2 | |

| Record name | 7-Methyllumizine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013401382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methyllumazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160394 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Methyllumizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenyl]boronic acid](/img/structure/B29124.png)

![2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol](/img/structure/B29144.png)

![4,4'-Trimethylenebis(oxy)bis[3-bromobenzonitrile]](/img/structure/B29160.png)

![6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-A]pyridine](/img/structure/B29165.png)

![Ethyl 4-{3-[2-(dimethylamino)-2-oxoethyl]-6-methylimidazo[1,2-a]pyridin-2-yl}benzoate](/img/structure/B29170.png)

![2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine-3-acetic Acid](/img/structure/B29173.png)